An In-depth Technical Guide to the Mechanism of Action of 2-Methylthio-AMP diTEA
An In-depth Technical Guide to the Mechanism of Action of 2-Methylthio-AMP diTEA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylthioadenosine (B1229828) 5'-monophosphate di-triethylammonium salt (2-Methylthio-AMP diTEA), often abbreviated as 2-MeSAMP, is a potent and selective antagonist of the P2Y12 receptor, a critical component in platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of 2-Methylthio-AMP diTEA, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. The primary mechanism involves the direct blockade of the P2Y12 receptor, thereby inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. However, the literature also presents a nuanced and debated perspective on its potential effects on intracellular cyclic AMP (cAMP) levels, suggesting a possible secondary mechanism of action. This guide will delve into both the established and the controversial aspects of 2-MeSAMP's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: P2Y12 Receptor Antagonism
2-Methylthio-AMP diTEA functions as a selective and direct antagonist of the P2Y12 receptor.[1][2][3][4] The P2Y12 receptor is a G protein-coupled receptor (GPCR) belonging to the Gi family, and it plays a pivotal role in ADP-mediated platelet activation and aggregation.[5]
Upon binding of its endogenous ligand, ADP, the P2Y12 receptor undergoes a conformational change, leading to the activation of the coupled heterotrimeric Gi protein. The Gi protein then dissociates into its Gαi and Gβγ subunits, initiating a downstream signaling cascade that ultimately results in platelet aggregation and thrombus formation.
2-Methylthio-AMP diTEA competitively binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting the initiation of this signaling cascade. This blockade of the P2Y12 receptor is the primary and well-established mechanism through which 2-Methylthio-AMP diTEA exerts its antiplatelet effects.
Downstream Signaling of the P2Y12 Receptor
The activation of the P2Y12 receptor by ADP triggers a complex intracellular signaling network:
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Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated Gi protein directly inhibits the enzyme adenylyl cyclase.[2][6] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8] Since cAMP is a potent inhibitor of platelet activation, its reduction lowers the threshold for platelet aggregation.
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit activates PI3K, which in turn phosphorylates and activates downstream effectors such as Akt (also known as protein kinase B) and the small GTPase Rap1b.[2][7][8]
-
Integrin αIIbβ3 Activation: The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 receptor on the platelet surface. This conformational change increases the affinity of αIIbβ3 for its ligand, fibrinogen, leading to platelet aggregation and the formation of a stable thrombus.
By blocking the P2Y12 receptor, 2-Methylthio-AMP diTEA effectively prevents these downstream signaling events, thereby inhibiting platelet aggregation.
The Controversial Role of Cyclic AMP
A point of contention in the scientific literature is the effect of 2-Methylthio-AMP diTEA on intracellular cAMP levels.
Evidence for a Gi-Independent Increase in cAMP
Some studies have reported that 2-Methylthio-AMP diTEA, along with other adenosine-based P2Y12 antagonists like cangrelor (B105443), can increase cAMP levels in platelets through a mechanism that is independent of the P2Y12 receptor and Gi signaling.[9][10][11] This suggests the involvement of an unidentified Gs-coupled receptor that, when activated by these antagonists, stimulates adenylyl cyclase and elevates cAMP.[9][10][11] An increase in cAMP would contribute to the anti-platelet effect of the compound through a secondary mechanism.
Evidence Against a P2Y12-Independent cAMP Increase
Conversely, other research, particularly studies using P2Y12 deficient mice, has refuted these findings.[5][12] These studies have shown that 2-Methylthio-AMP diTEA and cangrelor do not raise intracellular cAMP concentrations or induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a downstream marker of cAMP-PKA signaling, in either wild-type or P2Y12 deficient platelets.[5][12][13] This body of evidence strongly suggests that the antiplatelet effects of 2-Methylthio-AMP diTEA are mediated exclusively through the P2Y12/Gi-dependent pathway.[5][12] Some studies also suggest that at high concentrations, 2-MeSAMP may interfere with cAMP ELISA assays, potentially leading to false-positive results.[12][13]
This discrepancy highlights an area of active investigation in the pharmacology of P2Y12 antagonists.
Quantitative Data
While specific Ki or a comprehensive dose-response table for 2-Methylthio-AMP diTEA is not consistently reported across the literature, its functional effects have been quantified in various assays. The table below summarizes key findings.
| Parameter | Value/Observation | Cell Type/System | Reference |
| P2Y12 Antagonism | Selective and direct antagonist | Human and mouse platelets | [1][2][3][4] |
| Inhibition of Platelet Aggregation | Potent inhibitor of ADP-dependent platelet aggregation | Human and mouse platelets | [1][2][3][4] |
| Effect on Ca2+ Mobilization | At 50 μM, does not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca2+ mobilization | Human platelets | [14] |
| Effect on cAMP (Conflicting Reports) | Reported to increase cAMP levels independently of P2Y12/Gi signaling | Human platelets | [9][10][11] |
| Effect on cAMP (Conflicting Reports) | Reported to have no effect on cAMP levels or VASP phosphorylation | Human and mouse platelets (including P2Y12 deficient) | [5][12][13] |
Signaling Pathway Diagrams
Established P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling pathway and its inhibition by 2-Methylthio-AMP.
Hypothetical Gs-Coupled Receptor Signaling Pathway
Caption: Hypothetical Gs-coupled receptor signaling pathway activated by 2-Methylthio-AMP.
Experimental Protocols
Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Whole blood from healthy, consenting donors.
-
3.2% Sodium citrate (B86180) (anticoagulant).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
2-Methylthio-AMP diTEA stock solution.
-
ADP solution (agonist).
-
Aggregometer cuvettes with stir bars.
-
Spectrophotometer-based aggregometer.
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10^8 platelets/mL using autologous PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with adjusted PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 2 minutes.
-
Add 50 µL of 2-Methylthio-AMP diTEA at various concentrations (or vehicle control) and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmittance for 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium levels using the fluorescent indicator Fura-2 AM.[15][16][17][18][19]
Materials:
-
Washed platelets.
-
Fura-2 AM (acetoxymethyl ester).
-
2-Methylthio-AMP diTEA stock solution.
-
Agonist solution (e.g., ADP, thrombin).
-
Tyrode's buffer.
-
Fluorometer with dual-wavelength excitation capabilities.
Procedure:
-
Platelet Preparation and Loading:
-
Prepare washed platelets from PRP.
-
Incubate the washed platelets with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.
-
Wash the platelets twice with Tyrode's buffer to remove extracellular Fura-2 AM.
-
Resuspend the Fura-2-loaded platelets in Tyrode's buffer at a concentration of 2 x 10^8 platelets/mL.
-
-
Fluorometric Measurement:
-
Place the Fura-2-loaded platelet suspension in a cuvette with a stir bar in the fluorometer at 37°C.
-
Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm, with emission measured at 510 nm.
-
Add 2-Methylthio-AMP diTEA or vehicle and incubate for 5 minutes.
-
Add the agonist to stimulate calcium mobilization.
-
Continuously record the fluorescence ratio (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Cyclic AMP (cAMP) Immunoassay
This protocol details the measurement of intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).[20]
Materials:
-
Washed platelets.
-
2-Methylthio-AMP diTEA stock solution.
-
Forskolin (positive control for adenylyl cyclase activation).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
Commercially available cAMP ELISA kit.
-
Microplate reader.
Procedure:
-
Platelet Preparation and Treatment:
-
Prepare washed platelets and resuspend them in Tyrode's buffer at a concentration of 5 x 10^8 platelets/mL.
-
Pre-incubate the platelets with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C.
-
Add 2-Methylthio-AMP diTEA, forskolin, or vehicle control and incubate for the desired time (e.g., 5-10 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Centrifuge the samples to pellet cell debris.
-
Perform the cAMP ELISA on the supernatant according to the manufacturer's instructions. This typically involves a competitive binding reaction between the sample cAMP and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.
-
Conclusion
2-Methylthio-AMP diTEA is a valuable research tool for investigating the role of the P2Y12 receptor in platelet physiology and pharmacology. Its primary mechanism of action is the selective and direct antagonism of the P2Y12 receptor, leading to the inhibition of ADP-induced platelet aggregation. The downstream effects of this antagonism are the prevention of Gi-mediated inhibition of adenylyl cyclase and the blockade of PI3K activation. While the majority of evidence supports this P2Y12/Gi-dependent mechanism, the potential for a secondary, P2Y12-independent effect on cAMP levels through a putative Gs-coupled receptor remains a topic of scientific debate. Further research is necessary to fully elucidate this aspect of its pharmacology. The experimental protocols provided in this guide offer a robust framework for the continued investigation of 2-Methylthio-AMP diTEA and other P2Y12 receptor modulators in the context of thrombosis and hemostasis research and drug development.
References
- 1. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 2. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
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- 5. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of P2Y12 receptor in ischemic stroke of atherosclerotic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 13. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 16. labhoo.com [labhoo.com]
- 17. Calibration of Fura-2 signals introduces errors into measurement of thrombin-stimulated calcium mobilisation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. mesoscale.com [mesoscale.com]
